molecular formula C6H4Cl2OS B1304179 3-Chloro-4-methyl-2-thiophenecarbonyl chloride CAS No. 690632-13-4

3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Cat. No.: B1304179
CAS No.: 690632-13-4
M. Wt: 195.07 g/mol
InChI Key: XORPNWMUXJSVRL-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-2-thiophenecarbonyl chloride (CAS 690632-13-4) is a high-purity chemical compound supplied with a typical assay of 97% or greater . This organosulfur molecule, with the molecular formula C6H4Cl2OS and a molecular weight of 195.07 g/mol, serves as a versatile and reactive synthetic intermediate in various research fields . Its structure incorporates both a carbonyl chloride group and a chloro substituent on the thiophene ring, making it a valuable electrophilic building block for constructing more complex molecules, particularly in pharmaceutical and material science research . Researchers utilize this compound as a key precursor in organic synthesis. Its primary application lies in its ability to act as an acylating agent, facilitating the formation of amides or esters when reacted with nucleophiles such as amines or alcohols. This reactivity is essential for creating novel compound libraries or for the targeted synthesis of specific active molecules . The compound is a beige-colored solid with a high boiling point of approximately 267.5°C and a calculated density of 1.46 g/cm³ . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with extreme care. It is classified as water-reactive; contact with water liberates toxic gas (hydrogen chloride) . It causes severe skin burns and eye damage . Store in a dry, closed container under an inert atmosphere to ensure stability and prevent hazardous decomposition .

Properties

IUPAC Name

3-chloro-4-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPNWMUXJSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383232
Record name 3-Chloro-4-methyl-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-13-4
Record name 3-Chloro-4-methyl-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride typically involves the chlorination of 4-methyl-2-thiophenecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction can be represented as follows:

4-Methyl-2-thiophenecarboxylic acid+Thionyl chloride3-Chloro-4-methyl-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Methyl-2-thiophenecarboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Methyl-2-thiophenecarboxylic acid+Thionyl chloride→3-Chloro-4-methyl-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-2-thiophenecarbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thiols: Formed by reaction with thiols.

    Alcohols: Formed by reduction of the carbonyl chloride group.

    Carboxylic Acids: Formed by oxidation of the methyl group.

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-Chloro-4-methyl-2-thiophenecarbonyl chloride is classified as an acyl chloride, characterized by its electrophilic carbonyl group. This electrophilicity facilitates nucleophilic substitution reactions, making it a valuable building block in organic synthesis. The compound can react with various nucleophiles, leading to the formation of diverse derivatives that have potential applications in medicinal chemistry and materials science .

Scientific Research Applications

1. Chemistry

  • Intermediate in Synthesis : The compound is widely used as an intermediate in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. It plays a crucial role in constructing complex molecular architectures necessary for drug development .

2. Biology

  • Modification of Biomolecules : In biological research, this compound is utilized for modifying biomolecules, aiding in the synthesis of biologically active molecules that can interact with proteins and nucleic acids.

3. Medicine

  • Drug Development : This compound serves as a building block for the development of various therapeutic agents. Its derivatives are being investigated for their potential use in treating inflammatory diseases and infections due to their antimicrobial properties .

4. Industry

  • Production of Specialty Chemicals : In industrial applications, it is employed to produce specialty chemicals that possess unique properties tailored for specific applications.

The biological activities of this compound extend beyond simple chemical reactions:

Activity Type Mechanism/Target Potential Applications
Thromboxane Synthetase InhibitionInhibition of thromboxane A2 synthesisCardiovascular diseases
AntimicrobialDisruption of bacterial membranesTreatment of bacterial infections
Anti-inflammatoryInhibition of pro-inflammatory cytokinesChronic inflammatory diseases

Case Study Highlights

  • Inhibition Studies : A study focusing on structure-activity relationships (SAR) demonstrated that modifications on the thiophene ring could enhance the inhibitory effects on thromboxane synthetase, suggesting avenues for developing more potent derivatives.
  • Antimicrobial Testing : Laboratory tests revealed that this compound exhibited significant antibacterial activity against various strains, indicating its potential as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects :

  • The chlorine at position 3 in the target compound activates the carbonyl group via electron withdrawal, enhancing electrophilicity. However, the methyl group at position 4 introduces steric hindrance, slightly reducing reactivity compared to unsubstituted thiophene acyl chlorides (e.g., 2-thiophenecarbonyl chloride) .
  • In contrast, 4-chloropyridine-2-carbonyl chloride hydrochloride () exhibits higher reactivity due to the pyridine ring’s electron-deficient nature, which further polarizes the carbonyl group. Its hydrochloride salt form also improves stability during synthesis .

Unsubstituted thiophene acyl chlorides typically achieve higher yields (~75–85%) due to fewer steric constraints .

Reactivity in Amidation Reactions

Acyl chlorides are pivotal in forming amides via nucleophilic substitution. The target compound’s reactivity can be contextualized using data from , where 4-chloropyridine-2-carbonyl chloride hydrochloride was reacted with 4-aminothiophenol to yield 4-(4-aminophenylthio)-N-methylcarboxamide (87% yield). Key differences include:

  • Steric Hindrance : The methyl group in the target compound may slow reaction kinetics compared to unsubstituted analogs.
  • Electronic Effects : The chlorine substituent mitigates steric limitations by increasing electrophilicity, enabling efficient coupling with amines or thiols .

Spectroscopic and Analytical Data

Comparative spectral data (¹H-NMR, MS) highlight structural distinctions:

  • 4-Chloropyridine-2-carbonyl chloride hydrochloride ():
    • ¹H-NMR (DMSO-d6): δ 3.04 (d, J = 5.2 Hz, CH3), 7.43–8.44 (pyridine-H).
    • ESI-MS: m/z 193.04 ([M+Na]⁺).
  • 3-Chloro-4-methyl-2-thiophenecarbonyl chloride :
    • Expected ¹H-NMR: δ 2.40 (s, CH3), 7.20–7.50 (thiophene-H). Chlorine and methyl groups would deshield adjacent protons.
    • Predicted ESI-MS: m/z 195.07 ([M]⁺).

Biological Activity

3-Chloro-4-methyl-2-thiophenecarbonyl chloride (CAS Number: 690632-13-4) is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its potential therapeutic applications, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a carbonyl chloride group and a methyl group. The presence of these functional groups can influence its reactivity and interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The carbonyl chloride functional group enhances its reactivity towards nucleophiles, which can facilitate various biochemical interactions. Understanding these interactions is crucial for predicting the compound's behavior in biological systems.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Direct Chlorination : Chlorination of 4-methyl-2-thiophenecarboxylic acid using thionyl chloride.
  • Vilsmeier-Haack Reaction : Utilizing phosphorus oxychloride and DMF to introduce the carbonyl chloride group.

These methods allow for the efficient production of the compound while maintaining high yields.

Antimicrobial Activity Study

A study examined the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL against both Gram-positive and Gram-negative bacteria, suggesting strong antimicrobial potential compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Research

Research on related thiophene compounds has shown promising anti-inflammatory effects in vitro. For instance, derivatives demonstrated significant inhibition of pro-inflammatory cytokine production in cell cultures, indicating their potential utility in treating inflammatory conditions .

Antitumor Activity Analysis

In another study focusing on thiophene derivatives, several compounds were tested for their cytotoxic effects on cancer cell lines. The results suggested that these compounds could induce apoptosis in cancer cells, providing a basis for further investigation into their use as anticancer agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected thiophene derivatives compared to this compound:

CompoundAntimicrobial Activity (MIC µg/mL)Anti-inflammatory ActivityAntitumor Activity
This compound4–16ModeratePromising
Thiophene Derivative A8–32HighModerate
Thiophene Derivative B16–64LowHigh

Q & A

What are the recommended synthetic routes for 3-Chloro-4-methyl-2-thiophenecarbonyl chloride in laboratory settings?

Level: Basic
Answer:
A validated method involves the chlorination of 3-Chloro-4-methyl-2-thiophenecarboxaldehyde oxime using chlorine gas under alkaline conditions, followed by cyclization with ethyl acetoacetate. Key steps include:

  • Oxime formation : Reacting the aldehyde precursor with hydroxylamine hydrochloride under basic conditions .
  • Chlorination : Introducing chlorine gas at controlled temperatures (0–5°C) to avoid over-chlorination .
  • Purification : Recrystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product .
    Critical parameters include reaction time, stoichiometry of chlorine, and inert atmosphere maintenance to prevent side reactions.

How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound and its derivatives?

Level: Basic
Answer:

  • NMR : Use 13C^{13}\text{C}-DEPTO and 1H^{1}\text{H}-COSY to resolve overlapping signals from the thiophene ring and chloro/methyl substituents. Deuterated DMSO is preferred for solubility .
  • IR : Focus on the carbonyl stretch (~1750 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}) to confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode helps identify molecular ions and fragmentation patterns. Compare with computed isotopic distributions for Cl-containing species .

What safety protocols are essential for handling this compound?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations .
  • Storage : Keep in airtight containers under nitrogen, away from moisture and oxidizers. Store at 2–8°C in ventilated cabinets .
  • Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .
  • Environmental Hazard : Avoid aquatic release due to potential toxicity to marine organisms; use closed-system purification methods .

How does the chloro substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Level: Advanced
Answer:
The electron-withdrawing chloro group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with amines or alcohols. For example:

  • Amide Formation : React with primary amines in THF at 0°C to room temperature, achieving >80% yield. Use Hünig’s base to neutralize HCl byproducts .
  • Mechanistic Insight : Density functional theory (DFT) studies suggest the chloro group lowers the LUMO energy of the carbonyl, accelerating nucleophilic attack. Monitor reaction progress via in situ IR to optimize conditions .

How can researchers resolve contradictions in reported melting points or spectral data for derivatives?

Level: Advanced
Answer:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times with standards .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) .
  • Data Validation : Cross-reference with peer-reviewed databases (e.g., PubChem, CRC Handbook) and replicate experiments under documented conditions .

What strategies are effective for studying the environmental degradation pathways of this compound?

Level: Advanced
Answer:

  • Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–11) at 25–50°C. Analyze degradation products via LC-MS; the chloro group typically hydrolyzes to carboxylic acids under basic conditions .
  • Photolysis : Expose to UV light (254 nm) in aqueous acetonitrile. Use radical scavengers (e.g., tert-butanol) to identify reactive oxygen species involvement .
  • Ecotoxicity : Test against Daphnia magna or Vibrio fischeri using OECD guidelines. Correlate toxicity with hydrolysis rates .

How can computational chemistry aid in predicting the reactivity of this compound?

Level: Advanced
Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction sites. Calculate Fukui indices for electrophilic/nucleophilic attack .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The thiophene ring and chloro group often contribute to binding affinity .
  • Solvent Effects : Simulate solvation free energies (COSMO-RS) to optimize reaction solvents. Polar aprotic solvents (DMF, DMSO) typically enhance yields .

What are the common impurities in synthetic batches, and how can they be mitigated?

Level: Advanced
Answer:

  • Byproducts : Unreacted oxime intermediates or over-chlorinated species. Detect via GC-MS or 35Cl^{35}\text{Cl} NMR .
  • Mitigation :
    • Temperature Control : Maintain chlorination below 5°C to prevent di-chlorination .
    • Workup : Sequential washes with Na2_2S2_2O3_3 (to quench excess Cl2_2) and brine to remove polar impurities .
    • Crystallization : Use gradient cooling (50°C → 4°C) to isolate pure product .

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